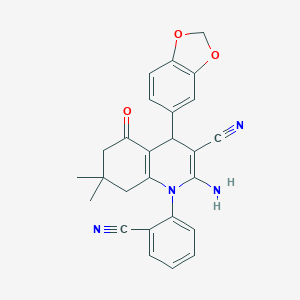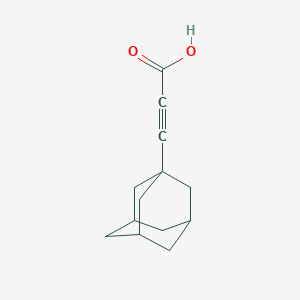![molecular formula C17H20N4OS B394635 3-[(Z)-[(PIPERIDIN-1-YL)(PROP-2-EN-1-YLSULFANYL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B394635.png)
3-[(Z)-[(PIPERIDIN-1-YL)(PROP-2-EN-1-YLSULFANYL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl N-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbimidothioate is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-[(PIPERIDIN-1-YL)(PROP-2-EN-1-YLSULFANYL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions using appropriate piperidine derivatives.
Formation of Carbimidothioate Group: The final step involves the reaction of the intermediate with allyl isothiocyanate to form the carbimidothioate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the carbimidothioate group, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, 3-[(Z)-[(PIPERIDIN-1-YL)(PROP-2-EN-1-YLSULFANYL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, anticancer, or anti-inflammatory activities. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its quinazolinone core is known for various pharmacological activities, which could be harnessed for treating diseases.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-[(Z)-[(PIPERIDIN-1-YL)(PROP-2-EN-1-YLSULFANYL)METHYLIDENE]AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, modulating their activity. The piperidine and carbimidothioate groups may enhance binding affinity or selectivity towards specific molecular targets.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxyquinazolin-4(3H)-one share the quinazolinone core.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine are structurally related due to the piperidine ring.
Carbimidothioate Derivatives: Compounds like N-phenyl-N’-(4-methylphenyl)carbimidothioate share the carbimidothioate functional group.
Uniqueness
Allyl N-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbimidothioate is unique due to the combination of its quinazolinone core, piperidine ring, and carbimidothioate group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C17H20N4OS |
|---|---|
分子量 |
328.4g/mol |
IUPAC名 |
prop-2-enyl (1Z)-N-(4-oxoquinazolin-3-yl)piperidine-1-carboximidothioate |
InChI |
InChI=1S/C17H20N4OS/c1-2-12-23-17(20-10-6-3-7-11-20)19-21-13-18-15-9-5-4-8-14(15)16(21)22/h2,4-5,8-9,13H,1,3,6-7,10-12H2/b19-17- |
InChIキー |
KEVDOQFNIBBHDJ-ZPHPHTNESA-N |
SMILES |
C=CCSC(=NN1C=NC2=CC=CC=C2C1=O)N3CCCCC3 |
異性体SMILES |
C=CCS/C(=N\N1C=NC2=CC=CC=C2C1=O)/N3CCCCC3 |
正規SMILES |
C=CCSC(=NN1C=NC2=CC=CC=C2C1=O)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-TERT-BUTYLPHENYL)-3-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B394553.png)
![N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N'-(3-CHLORO-4-METHYLPHENYL)ETHANEDIAMIDE](/img/structure/B394554.png)


![9-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B394558.png)
![2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B394559.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B394560.png)
![2-({[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B394562.png)
![5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID](/img/structure/B394564.png)

![methyl 2-[(2-pyrazinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B394568.png)
![3-[3-(1H-tetraazol-1-yl)phenyl]acrylic acid](/img/structure/B394570.png)

![17-(1,3-Benzodioxol-5-yl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B394573.png)
